molecular formula C20H23N3O4 B2374919 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-37-4

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2374919
CAS No.: 877640-37-4
M. Wt: 369.421
InChI Key: NKDGOSDMESQBRE-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C20H23N3O4 and its molecular weight is 369.421. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Analysis Techniques

  • Deuterium Labeling for LC–MS Analysis : 1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, a compound related to the one , was synthesized with deuterium labeling to serve as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis. This approach facilitates the study of drug absorption, distribution, and other pharmacokinetic properties due to the chemical and isotope purity of the labeled compound (Liang et al., 2020).

Chemical Structure and Function

  • Glycogen Synthase Kinase 3β (GSK-3β) Inhibition : The compound N-(4-Methoxyphenyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea, closely related to the specified urea derivative, has been identified as a derivative of AR-A014418, a known inhibitor of glycogen synthase kinase 3β (GSK-3β). This enzyme plays a significant role in various biological processes, including cell division and metabolism. The study of such compounds aids in understanding the molecular basis of diseases and the development of therapeutic agents (Lough et al., 2010).

Novel Urea Derivatives

  • Natural Source Derivatives : Research on Pentadiplandra brazzeana roots led to the isolation of four urea derivatives, including a new compound and others reported from a natural source for the first time. This discovery contributes to the expanding library of naturally occurring urea derivatives and their potential applications in medicinal chemistry and pharmacology (Tsopmo et al., 1999).

Therapeutic Potential and Drug Development

  • Radiolabeling for PET Studies : The synthesis of carbon-11 labeled N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a selective inhibitor of GSK-3β, for positron emission tomography (PET) studies exemplifies the use of urea derivatives in investigating brain activity and neurodegenerative diseases. Although the compound exhibited poor brain penetration, the methodology provides a foundation for developing radiotracers to study various biological targets (Vasdev et al., 2005).

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-26-17-7-3-14(4-8-17)12-21-20(25)22-15-11-19(24)23(13-15)16-5-9-18(27-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDGOSDMESQBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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